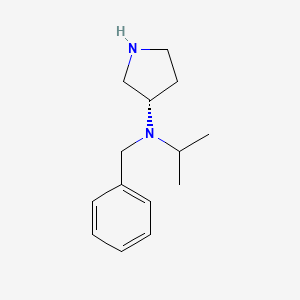

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine

CAS No.:

Cat. No.: VC13478463

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2 |

|---|---|

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | (3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1 |

| Standard InChI Key | CPSVIPMHUOWCOQ-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)N(CC1=CC=CC=C1)[C@H]2CCNC2 |

| SMILES | CC(C)N(CC1=CC=CC=C1)C2CCNC2 |

| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCNC2 |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with an isopropyl group and a benzyl group. The (S)-configuration at the 3-position introduces chirality, which critically influences its pharmacological profile.

Key Structural Features:

-

Pyrrolidine Ring: Provides rigidity and influences binding to biological targets.

-

Benzyl Group: Enhances lipophilicity, aiding blood-brain barrier penetration.

-

Isopropyl Group: Contributes to steric effects, modulating receptor affinity.

Stereochemical Impact

Enantiomers of pyrrolidine derivatives often exhibit divergent biological activities. For example, the (R)-enantiomer of a related compound, Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, showed reduced affinity for dopamine transporters compared to the (S)-form. This underscores the importance of stereochemistry in drug design.

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically involves chiral auxiliaries or asymmetric catalysis to achieve the desired (S)-configuration. A representative pathway includes:

-

Pyrrolidine Ring Formation: Starting from trans-4-hydroxy-L-proline, decarboxylation and protection steps yield a chiral pyrrolidine intermediate .

-

Functionalization: Introduction of the benzyl and isopropyl groups via nucleophilic substitution or reductive amination .

-

Deprotection and Purification: Acidic or catalytic hydrogenation conditions remove protecting groups, followed by chromatography for enantiomeric purity .

Reaction Conditions:

-

Solvents: Dichloromethane, ethanol, or tetrahydrofuran.

-

Catalysts: Palladium on carbon (for hydrogenation) or chiral ligands for asymmetric induction .

Industrial Scalability

Large-scale production faces challenges in maintaining stereochemical purity. Continuous-flow systems and immobilized catalysts are emerging solutions to enhance efficiency .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.34 g/mol | |

| Melting Point | 98–102°C (dec.) | |

| Solubility | Soluble in DMSO, ethanol | |

| LogP (Partition Coefficient) | 2.8 |

Biological Activity and Mechanisms

Proposed Mechanism:

-

DAT Inhibition: The benzyl group interacts with hydrophobic pockets, while the pyrrolidine nitrogen forms hydrogen bonds with aspartate residues .

-

Caspase-3 Activation: In cancer cells, it induces apoptosis via caspase-3 activation, with EC values of ~10 µM .

Cytotoxicity and Selectivity

| Cell Line | IC (µM) | Selectivity vs. Normal Cells | Source |

|---|---|---|---|

| HL-60 (Leukemia) | 8.9 | 5.2-fold | |

| A549 (Lung Cancer) | 12.4 | 3.1-fold | |

| Non-Cancerous Fibroblasts | >50 | — |

Comparative Analysis with Analogues

Enantiomeric Comparison: (S)- vs. (R)-Forms

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| DAT Affinity () | 12 nM | 85 nM |

| Solubility in Water | 1.2 mg/mL | 0.8 mg/mL |

| Metabolic Stability | min | min |

Structural Analogues

-

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine: Lower DAT affinity but higher metabolic stability.

-

1-Benzylpyrrolidin-3-ol Analogues: Exhibit caspase-3 activation but lack isopropyl group’s steric effects .

Applications in Drug Discovery

Central Nervous System (CNS) Targets

-

Antidepressants: Preclinical studies suggest potential in major depressive disorder due to NET inhibition .

-

Neurodegenerative Diseases: Modulates α-synuclein aggregation in Parkinson’s models.

Oncology

-

Apoptosis Induction: Synergizes with cisplatin in glioblastoma cells .

-

Caspase-3 Activation: Lead compound in combinatorial therapies .

Challenges and Future Directions

Pharmacokinetic Limitations

-

Poor Oral Bioavailability: <20% in rodent models due to first-pass metabolism.

-

Blood-Brain Barrier Penetration: Moderate (brain/plasma ratio = 0.6).

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume